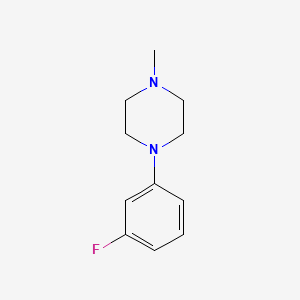

1-(3-Fluorophenyl)-4-methylpiperazine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

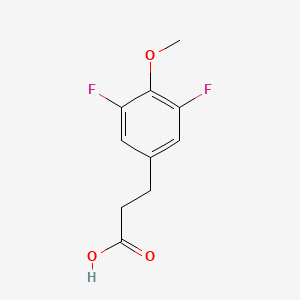

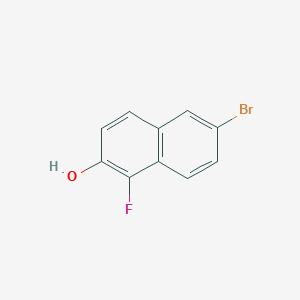

The compound "1-(3-Fluorophenyl)-4-methylpiperazine" is a derivative of piperazine, which is a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Piperazine derivatives are known for their diverse pharmacological activities and are often used as building blocks in the synthesis of various pharmaceuticals.

Synthesis Analysis

The synthesis of piperazine derivatives can be achieved through various methods. For instance, the preparation of 1-Methyl-3-Phenylpiperazine involved the use of ethyl α-Bromophenylacetate and ethylenediamine as starting materials, followed by a series of steps including cyclization, protection/deprotection of functional groups, and reduction of the amide group . Similarly, the synthesis of 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile was achieved via a nucleophilic substitution reaction of 1-methylpiperazine with a brominated precursor . These methods highlight the versatility of piperazine chemistry and the ability to introduce various substituents to the piperazine core.

Molecular Structure Analysis

The molecular structure of piperazine derivatives is characterized by the presence of the piperazine ring and various substituents that can significantly influence the compound's properties and biological activity. For example, the introduction of fluorine atoms, as seen in the synthesis of a series of 2-aryl-5-fluoro-6-(4-phenylpiperazin-1-yl)-1H-benzimidazoles, can affect the compound's lipophilicity and metabolic stability . The structural characterization of these compounds is typically performed using techniques such as IR spectroscopy, MS, 1H and 13C NMR spectroscopy, and elemental analysis .

Chemical Reactions Analysis

Piperazine derivatives can undergo various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. The electrochemical fluorination (ECF) of piperazine derivatives, such as 1-ethylpiperazine and 4-methylpiperazinyl substituted carboxylic acid methyl esters, has been studied to obtain perfluorinated piperazines, which are valuable in the development of new pharmaceuticals . Additionally, the Schiff base formation involving piperazine groups has been explored to create compounds with potential antitumor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents on the piperazine ring. The introduction of electron-withdrawing or electron-releasing groups can alter these properties and, consequently, the biological activity of the compounds. For example, the presence of a 4-amino-5-[4-bi-(4-fluorophenyl)methylpiperazin-1-ylmethyl]-1,2,4-triazole-3-thione group was found to enhance antitumor activity . The physical properties of newly synthesized compounds are often described using spectroscopic data and elemental analysis .

科学的研究の応用

Synthetic Cathinones in Forensic Toxicology

- Scientific Field : Forensic Toxicology .

- Summary of Application : Synthetic cathinones, which are derivatives of cathinone, a natural alkaloid found in the shrub Catha edulis, have been identified as novel psychoactive substances (NPS). These substances pose a significant threat to the health and lives of their users .

- Methods of Application : Various online databases such as PubMed, Google Scholar, and databases of government agencies involved in early warning systems were used in search of reports on the identification of newly emerging synthetic cathinones .

- Results or Outcomes : 29 synthetic cathinones were identified that have been detected for the first time from early 2019 to mid-2022. The structures, known intoxication symptoms, detected concentrations in biological material in poisoning cases, as well as the countries and dates of their first appearance were described .

Synthesis and Biological Evaluation of New Schiff Bases

- Scientific Field : Medicinal Chemistry .

- Summary of Application : Schiff bases derived from 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione were synthesized and evaluated for their antibacterial and antifungal activities .

- Methods of Application : New derivatives were obtained from the reaction of 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with corresponding benzaldehydes with various substituents at position 4 .

- Results or Outcomes : Several new substances showed moderate antifungal activity against Candida spp. The highest activity directed against C. albicans was shown by compound RO4, with a 4-methoxyphenyl moiety and an MIC value of 62.5 µg/mL .

特性

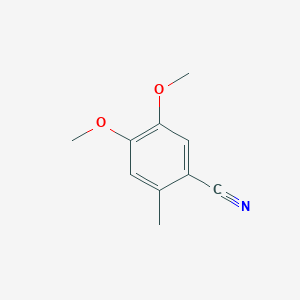

IUPAC Name |

1-(3-fluorophenyl)-4-methylpiperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15FN2/c1-13-5-7-14(8-6-13)11-4-2-3-10(12)9-11/h2-4,9H,5-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BITRTHRIXOPUIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=CC(=CC=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15FN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80472504 |

Source

|

| Record name | 1-(3-Fluorophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Fluorophenyl)-4-methylpiperazine | |

CAS RN |

218940-66-0 |

Source

|

| Record name | 1-(3-Fluorophenyl)-4-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80472504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(aminooxy)methyl]Benzonitrile](/img/structure/B1339787.png)

![5-Bromo-3-methylimidazo[1,2-a]pyridine](/img/structure/B1339805.png)